molecular formula C21H16ClFN4O2 B357630 2-(2-Chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 903185-55-7

2-(2-Chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B357630
CAS No.: 903185-55-7
M. Wt: 410.8g/mol
InChI Key: QZJUUYJMVLHQNO-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of various functional groups such as chlorophenyl, fluorobenzoyl, and piperazinyl moieties suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl group is introduced to the oxazole ring.

    Attachment of the Fluorobenzoyl Piperazine: This step involves the coupling of 4-fluorobenzoyl chloride with piperazine, followed by its attachment to the oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.

    Substitution: The chlorophenyl and fluorobenzoyl groups may participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the oxazole ring may contribute to binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-5-(4-piperazin-1-yl)oxazole-4-carbonitrile: Lacks the fluorobenzoyl group.

    2-(2-Chlorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile: Contains a methyl group instead of a fluorine atom.

Uniqueness

The presence of the 4-fluorobenzoyl group in 2-(2-Chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile may enhance its biological activity or selectivity compared to similar compounds. The combination of functional groups in this compound provides a unique chemical profile that could be advantageous in drug development.

Properties

IUPAC Name

2-(2-chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O2/c22-17-4-2-1-3-16(17)19-25-18(13-24)21(29-19)27-11-9-26(10-12-27)20(28)14-5-7-15(23)8-6-14/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJUUYJMVLHQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3Cl)C#N)C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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